REACTION_SMILES
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[Br:11][c:12]1[cH:13][cH:14][c:15]([N+:18](=[O:19])[O-:20])[n:16][cH:17]1.[C:21](=[O:22])([O-:23])[O-:24].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[Cs+:25].[Cs+:26].[OH2:32].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1)[c:12]1[cH:13][cH:14][c:15]([N+:18](=[O:19])[O-:20])[n:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(O)c1
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Name
|
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(Oc2ccc([N+](=O)[O-])nc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |